Ac-I[CVWQDWG(Abu)HRC]T-NH2
Description
Ac-I[CVWQDWG(Abu)HRC]T-NH2 is a compstatin analog, a class of cyclic peptides designed to inhibit the complement system by targeting the C3 protein. Compstatin analogs are therapeutic candidates for conditions like age-related macular degeneration (AMD) and inflammatory disorders . This peptide features a 13-residue cyclic structure stabilized by a disulfide bond between cysteine residues. Key modifications include:
- Acetylation (Ac) at the N-terminal to enhance stability.
- α-Aminobutyric acid (Abu) substitution at position 9, replacing alanine (A) or other residues to optimize solubility and reduce aggregation .
- Tryptophan (W) at position 4, critical for binding affinity to C3 .
The Abu modification addresses solubility challenges observed in earlier compstatin analogs, such as Ac-I[CV(meW)QDWGAHRC]T-NH2, which exhibited high aggregation propensity in aqueous solutions .
Properties
Molecular Formula |
C72H101N21O19S2 |
|---|---|
Molecular Weight |
1628.8 g/mol |
IUPAC Name |
(2S,3R)-2-[[(4S,7R,10S,19S,22R,25S,28R,31S,34R)-34-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-22-(carboxymethyl)-13-ethyl-10-(1H-imidazol-5-ylmethyl)-19,28-bis(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C72H101N21O19S2/c1-8-35(5)58(82-37(7)95)70(110)91-53-32-114-113-31-52(68(108)93-59(36(6)94)71(111)112)90-62(102)46(19-14-22-77-72(74)75)84-65(105)50(25-40-29-76-33-81-40)87-61(101)43(9-2)83-55(97)30-80-60(100)48(23-38-27-78-44-17-12-10-15-41(38)44)86-66(106)51(26-56(98)99)88-63(103)47(20-21-54(73)96)85-64(104)49(89-69(109)57(34(3)4)92-67(53)107)24-39-28-79-45-18-13-11-16-42(39)45/h10-13,15-18,27-29,33-36,43,46-53,57-59,78-79,94H,8-9,14,19-26,30-32H2,1-7H3,(H2,73,96)(H,76,81)(H,80,100)(H,82,95)(H,83,97)(H,84,105)(H,85,104)(H,86,106)(H,87,101)(H,88,103)(H,89,109)(H,90,102)(H,91,110)(H,92,107)(H,93,108)(H,98,99)(H,111,112)(H4,74,75,77)/t35-,36+,43?,46+,47-,48-,49+,50-,51+,52+,53-,57-,58-,59-/m0/s1 |
InChI Key |
IRAHVUBILQLJJK-POSIHDSISA-N |
Isomeric SMILES |
CCC1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CC2=CNC3=CC=CC=C32)CC(=O)O)CCC(=O)N)CC4=CNC5=CC=CC=C54)C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)CCCNC(=N)N)CC6=CN=CN6 |
Canonical SMILES |
CCC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CNC3=CC=CC=C32)CC(=O)O)CCC(=O)N)CC4=CNC5=CC=CC=C54)C(C)C)NC(=O)C(C(C)CC)NC(=O)C)C(=O)NC(C(C)O)C(=O)O)CCCNC(=N)N)CC6=CN=CN6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Modifications
Compstatin analogs are optimized through residue substitutions at positions 4 (Trp derivatives), 6 (Asp variants), and 9 (Pro, Abu, or other nonpolar residues). Below is a comparative analysis of key analogs:
Table 1: Activity and Solubility of Selected Compstatin Analogs
*Estimated based on structural inferences from .
Key Findings
Potency vs. Solubility Trade-off :
- The parent peptide (IC50 = 0.47 µM) has moderate potency but poor solubility (0.5 mg/mL). Substitutions like W4 (e.g., W4/A9) enhance affinity (IC50 = 0.11 µM) but retain solubility challenges .
- The Abu modification in the target compound improves solubility (2.5 mg/mL) while maintaining potency (IC50 = 0.18 µM), suggesting Abu mitigates hydrophobic aggregation without sacrificing binding .
Aggregation Propensity :
- Peptides with methylated Trp (e.g., 1MeW) show high aggregation due to increased hydrophobicity .
- Abu’s shorter side chain compared to alanine reduces steric hindrance and enhances solvation, lowering aggregation .
Position-Specific Effects :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
